Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride

Description

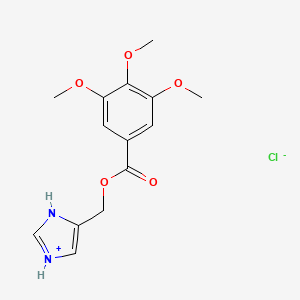

Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride is a synthetic benzoic acid derivative characterized by a trimethoxy-substituted aromatic core (3,4,5-trimethoxybenzoyl group) esterified with an imidazol-4-ylmethyl moiety. The monohydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

CAS No. |

18429-74-8 |

|---|---|

Molecular Formula |

C14H17ClN2O5 |

Molecular Weight |

328.75 g/mol |

IUPAC Name |

1H-imidazol-3-ium-5-ylmethyl 3,4,5-trimethoxybenzoate;chloride |

InChI |

InChI=1S/C14H16N2O5.ClH/c1-18-11-4-9(5-12(19-2)13(11)20-3)14(17)21-7-10-6-15-8-16-10;/h4-6,8H,7H2,1-3H3,(H,15,16);1H |

InChI Key |

LLFHOORQLLXOOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=C[NH+]=CN2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with imidazol-4-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as:

Esterification: Reacting 3,4,5-trimethoxybenzoic acid with imidazol-4-ylmethanol.

Purification: Using techniques like recrystallization or chromatography to purify the product.

Hydrochloride Formation: Treating the ester with hydrochloric acid to form the monohydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products

Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with five analogs derived from the evidence:

Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Key Structural and Functional Comparisons:

Substituent Effects: Methoxy vs. Hydroxy Groups: The 4-hydroxy substituent in CAS 35607-24-0 introduces polarity, improving water solubility but requiring protection (e.g., esterification) for stability in biological systems.

This contrasts with non-polar methyl esters (CAS 1916-07-0 ), which lack such interactions. Guanidinobutyl: The guanidine group in CAS 35607-24-0 confers strong basicity and solubility, similar to arginine side chains in peptides, making it suitable for targeting negatively charged biomolecules.

Salt Form :

- Hydrochloride salts (e.g., target compound, CAS 1185302-14-0 ) generally enhance aqueous solubility compared to free bases or neutral esters. This is critical for bioavailability in drug design.

Synthetic Accessibility :

- Methyl and simple alkyl esters (e.g., CAS 1916-07-0 ) are typically synthesized via straightforward esterification of 3,4,5-trimethoxybenzoyl chloride. In contrast, imidazol-4-ylmethyl esters may require more complex coupling agents (e.g., CDI) or protection/deprotection strategies .

Biological Activity

Benzoic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 3,4,5-trimethoxy-, imidazol-4-ylmethyl ester, monohydrochloride is notable for its potential therapeutic applications. This article delves into its biological activity, focusing on synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₁₁H₁₄ClN₃O₅

- Molecular Weight: 281.70 g/mol

- CAS Registry Number: 1916-07-0

The presence of methoxy groups and an imidazole moiety contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Various studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have shown significant cytotoxic effects against cancer cell lines such as MDA-MB231 (IC₅₀ = 46.7 μM) and PC-3 (IC₅₀ = 17.22 μM) .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- CNS Activity : Some derivatives exhibit central nervous system activity, which may be leveraged for treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- The introduction of methoxy groups enhances the lipophilicity and bioavailability of the compounds.

- The imidazole ring plays a crucial role in interacting with biological targets, enhancing the overall efficacy against specific diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) on melanoma cells. TMECG showed significant antiproliferative activity by binding to human dihydrofolate reductase and down-regulating folate cycle gene expression .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that derivatives of the compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.